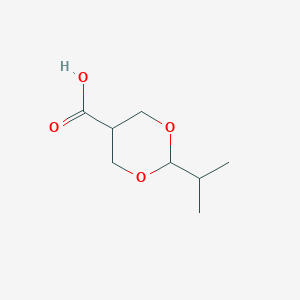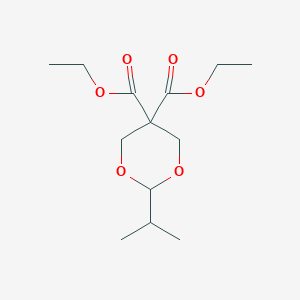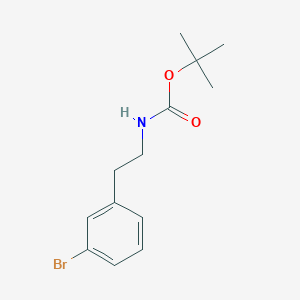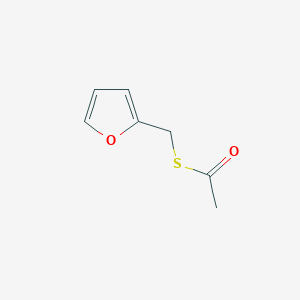
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine
Overview
Description
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a chiral oxidizing agent widely used in organic synthesis. It is known for its high enantioselectivity and efficiency in various chemical reactions. The compound has the molecular formula C10H13Cl2NO3S and a molecular weight of 298.19 g/mol .
Mechanism of Action
Target of Action
The primary target of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, also known as (4aS,7S,8aR)-8,8-Dichloro-9,9-dimethyltetrahydro-4H-4a,7-methanobenzo[c][1,2]oxazireno[2,3-b]isothiazole 3,3-dioxide, are enolates . Enolates are nucleophilic species derived from carbonyl compounds such as ketones and esters .
Mode of Action
The compound interacts with its targets through a SN2 mechanism . In this process, the enolate anion, acting as a nucleophile, attacks the oxaziridine oxygen atom to give a hemiaminal intermediate . This intermediate then fragments to a sulfinimine and the desired α-hydroxy ketone .
Biochemical Pathways
The compound is involved in the oxidation of enolates , a key step in various biochemical pathways . This oxidation process leads to the formation of α-hydroxylated compounds . The compound’s action can therefore influence the synthesis and metabolism of a wide range of bioactive molecules.
Result of Action
The result of the compound’s action is the formation of α-hydroxy ketones . These are important intermediates in various biochemical reactions and pathways. The compound’s action can therefore have significant effects at the molecular and cellular levels.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the formation and stability of the enolate anion, which is a key intermediate in the compound’s mode of action . Additionally, the presence of other reactive species in the environment can potentially interfere with the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is typically synthesized from (1S)-(-)-camphorsulfonylimine. The synthesis involves the reaction of (1S)-(-)-camphorsulfonylimine with a chlorinating agent, such as thionyl chloride, followed by oxidation with a suitable oxidizing agent . The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine primarily undergoes oxidation reactions. It is known for its ability to oxidize various substrates, including sulfides, amines, and alcohols .
Common Reagents and Conditions
Common reagents used in reactions with this compound include solvents like chloroform and methanol. The reactions are typically carried out at low temperatures to maintain the stability of the compound .
Major Products
The major products formed from reactions involving this compound depend on the substrate. For example, oxidation of sulfides yields sulfoxides, while oxidation of amines results in nitrones .
Scientific Research Applications
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is unique due to its high enantioselectivity and efficiency in oxidation reactions. Similar compounds include:
(1S)-(+)-(10-Camphorsulfonyl)oxaziridine: Another chiral oxidizing agent with similar applications but different enantioselectivity.
(1R)-(-)-(10-Camphorsulfonyl)oxaziridine: A stereoisomer of the above compound with distinct reactivity.
Di-t-butyl oxaziridine: A non-chiral oxidizing agent used in various oxidation reactions.
These compounds share similar chemical properties but differ in their enantioselectivity and specific applications.
Properties
IUPAC Name |
(1S,6R,8S)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMBQYFZDBYWHU-CNLAJYNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]13CS(=O)(=O)N4[C@@]3(C2(Cl)Cl)O4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How effective is (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine at enantioselectively oxidizing different tetrathiafulvalene derivatives?
A1: Research indicates that this compound exhibits variable enantioselectivity depending on the specific tetrathiafulvalene derivative. While it shows weak enantioselectivity for tetrathiafulvalene (TTF) and tetramethyl-tetrathiafulvalene (TMTTF) [], and leads to a racemic mixture with tetrakis(thiomethyl)-tetrathiafulvalene (TMT-TTF) [], it achieves a promising enantioselectivity of up to 44% ee with bis(ethylenedithio)-tetrathiafulvalene (BEDT-TTF) []. This suggests that the substituents on the tetrathiafulvalene core significantly influence the interaction with this compound during the oxidation process.
Q2: What insights did computational chemistry provide into the oxidation mechanism of BEDT-TTF by this compound?
A2: Density functional theory (DFT) calculations were instrumental in understanding the oxidation mechanism and the origin of enantioselectivity. The calculations revealed that the chiral sulfoxide group in the major enantiomer of the oxidized BEDT-TTF derivative has the (R) absolute configuration when this compound is used []. Furthermore, these calculations, in conjunction with electronic circular dichroism spectra, provided insights into the participation of the chiral sulfoxide group in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting BEDT-TTF-sulfoxide []. This information is crucial for understanding the electronic properties of the oxidized products, which are essential for their potential applications in materials science.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)





![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)





